Cas no 3466-82-8 (2-Phenylazepane)
2-Phenylazepane Chemical and Physical Properties
Names and Identifiers
-
- 2-Phenylazepane
- 1H-Azepine,hexahydro-2-phenyl-
- 2-(4-Fluorophenyl)azepane
- 2-PHENYL-AZEPANE
- hexahydro-2-phenyl-1H-Azepine
- 2-phenylazacycloheptane
- 2-Phenyl-hexahydro-azepin
- 2-Phenylhexahydroazepine
- 2-Phenyl-hexamethylenimine
- 2-phenylperhydroazepine
- 3466-82-8
- MFCD02663698
- QFRVVKIFIHGQCH-UHFFFAOYSA-N
- SCHEMBL2707245
- FT-0651327
- AKOS005144051
- 2-phenylazepane, AldrichCPR
- EN300-58298
- DTXSID70403201
- 2-(R,S)-phenylazacycloheptane
- Z1258578207
- p-Aminomethyl-hydrozimtsaeure-methylester
- BBL020502
- A25686
- STK893195
- N12399
- 2-Phenylhexahydro-1H-azepine
- Oprea1_689476
- 2-Phenylazepane HCl
- DTXCID00354055
- (+/-)-2-phenylazepane
- Hexahydro-2-phenyl-1H-azepine; 2-Phenyl-hexamethylenimine; 2-Phenylhexahydroazepine; 2-Phenylperhydroazepine
- DB-069051
-
- MDL: MFCD02663698
- Inchi: 1S/C12H17N/c1-3-7-11(8-4-1)12-9-5-2-6-10-13-12/h1,3-4,7-8,12-13H,2,5-6,9-10H2
- InChI Key: QFRVVKIFIHGQCH-UHFFFAOYSA-N
- SMILES: N1CCCCCC1C1C=CC=CC=1
Computed Properties
- Exact Mass: 175.13600
- Monoisotopic Mass: 175.136
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 138
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 12A^2
- XLogP3: 2.5
Experimental Properties
- Density: 0.950
- Boiling Point: 277 ºC
- Flash Point: 123 ºC
- PSA: 12.03000
- LogP: 3.22010
2-Phenylazepane Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-Phenylazepane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN15220-1 G |
2-phenylazepane |
3466-82-8 | 95% | 1g |
¥ 1,141.00 | 2021-05-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN15220-5 G |
2-phenylazepane |
3466-82-8 | 95% | 5g |
¥ 3,498.00 | 2021-05-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN15220-10 G |
2-phenylazepane |
3466-82-8 | 95% | 10g |
¥ 5,141.00 | 2021-05-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN15220-1-1 G |
2-phenylazepane |
3466-82-8 | 95% | 1g |
¥ 1,062.00 | 2021-05-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN15220-1-5 G |
2-phenylazepane |
3466-82-8 | 95% | 5g |
¥ 3,214.00 | 2021-05-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN15220-1-10 G |
2-phenylazepane |
3466-82-8 | 95% | 10g |
¥ 4,771.00 | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | F14536-1g |
2-(4-Fluorophenyl)azepane |
3466-82-8 | 1g |
4476CNY | 2021-05-08 | ||
| Chemenu | CM132208-1g |
2-phenylazepane |
3466-82-8 | 95% | 1g |
$304 | 2021-06-10 | |
| Alichem | A019107756-1g |
2-Phenylazepane |
3466-82-8 | 95% | 1g |
$341.25 | 2023-09-02 | |
| abcr | AB291666-1 g |
2-Phenylazepane |
3466-82-8 | 1g |
€542.30 | 2023-06-21 |
2-Phenylazepane Suppliers
2-Phenylazepane Related Literature
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1. Chiral oxime ethers in asymmetric synthesis. Part 5.1 Asymmetric synthesis of 2-substituted 5- to 8-membered nitrogen heterocycles by oxime addition–ring-closing metathesisJames C. A. Hunt,Pierre Laurent,Christopher J. Moody J. Chem. Soc. Perkin Trans. 1 2002 2378
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Amelia K. Gilio,Thomas W. Thorpe,Nicholas Turner,Gideon Grogan Chem. Sci. 2022 13 4697
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Amelia K. Gilio,Thomas W. Thorpe,Nicholas Turner,Gideon Grogan Chem. Sci. 2022 13 4697
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4. Synthesis of chiral cyclic amines via Ir-catalyzed enantioselective hydrogenation of cyclic iminesYing Zhang,Duanyang Kong,Rui Wang,Guohua Hou Org. Biomol. Chem. 2017 15 3006
Additional information on 2-Phenylazepane
Comprehensive Guide to 2-Phenylazepane (CAS No. 3466-82-8): Properties, Applications, and Market Insights
2-Phenylazepane (CAS No. 3466-82-8) is a nitrogen-containing heterocyclic compound that has garnered significant attention in pharmaceutical and chemical research. This seven-membered ring structure, featuring a phenyl substituent, exhibits unique physicochemical properties that make it valuable in various scientific applications. Researchers often search for terms like "2-Phenylazepane synthesis", "2-Phenylazepane uses", and "3466-82-8 applications", reflecting the growing interest in this compound.
The molecular formula of 2-Phenylazepane is C12H17N, with a molecular weight of 175.27 g/mol. Its structure combines the flexibility of an azepane ring with the aromatic characteristics of a phenyl group, creating a versatile scaffold for drug discovery. Recent studies highlight its potential as a building block in medicinal chemistry, particularly for central nervous system (CNS) targeting compounds. The compound's lipophilicity and hydrogen bonding capacity make it particularly interesting for researchers investigating blood-brain barrier penetration.
In pharmaceutical applications, 2-Phenylazepane derivatives have shown promise in addressing current healthcare challenges. With increasing global focus on mental health and neurological disorders, this compound's structural features align well with modern drug design strategies. Search trends reveal growing interest in "nitrogen heterocycles in drug design" and "azepane-based pharmaceuticals", positioning 2-Phenylazepane as a relevant compound in contemporary research.
The synthesis of 2-Phenylazepane typically involves ring-closing strategies or modification of existing azepane derivatives. Recent advancements in catalytic methods have improved the efficiency of producing this compound and its analogs. Process chemists frequently search for "3466-82-8 synthesis optimization" and "phenylazepane production methods", indicating the importance of scalable synthetic routes for research and potential commercial applications.
From a market perspective, the demand for specialized heterocyclic compounds like 2-Phenylazepane continues to grow. The pharmaceutical intermediates market, valued at billions globally, shows particular interest in such nitrogen-containing scaffolds. Industry analysts note increasing searches for "high purity 2-Phenylazepane" and "CAS 3466-82-8 suppliers", reflecting its importance in the fine chemicals sector.
Quality control and characterization of 2-Phenylazepane involve standard analytical techniques including HPLC, GC-MS, and NMR spectroscopy. The compound typically appears as a colorless to pale yellow liquid at room temperature, with specific storage requirements to maintain stability. Researchers often inquire about "2-Phenylazepane solubility" and "3466-82-8 spectral data", highlighting the need for comprehensive physical and chemical property information.
Environmental and safety considerations for 2-Phenylazepane follow standard laboratory chemical handling protocols. While not classified as hazardous under current regulations, proper ventilation and personal protective equipment are recommended during handling. The scientific community shows growing interest in "green chemistry approaches for azepane derivatives", aligning with broader sustainability trends in chemical research.
Future research directions for 2-Phenylazepane may explore its potential in novel therapeutic areas or as a ligand in catalytic systems. The compound's structural flexibility allows for diverse modifications, making it a valuable tool for medicinal chemists and material scientists alike. Emerging search terms like "azepane-based materials" and "phenylazepane derivatives in catalysis" suggest expanding applications beyond traditional pharmaceutical uses.
In conclusion, 2-Phenylazepane (CAS No. 3466-82-8) represents an important structural motif in modern chemistry with diverse potential applications. Its unique combination of aromatic and aliphatic characteristics, along with the versatility of the seven-membered nitrogen ring, ensures continued relevance in scientific research and industrial applications. As interest in specialized heterocycles grows, this compound will likely remain a focus of innovation in multiple scientific disciplines.
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